1-Vinyl-1,2,4-triazole
Overview
Description
1-Vinyl-1,2,4-triazole is a nitrogen-containing heterocyclic compound with the molecular formula C4H5N3. It is a versatile monomer used in the synthesis of various polymers and copolymers. The compound is known for its high hydrophilicity, solubility in dipolar organic solvents, complexation and quaternization ability, chemical resistance, biocompatibility, and thermal stability .
Mechanism of Action
- One notable target is the 14-alpha-demethylase enzyme (CYP51) , which plays a crucial role in fungal sterol biosynthesis. VT inhibits this enzyme, disrupting ergosterol production in fungal cells .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
1-Vinyl-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the formation of metal-containing nanocomposites. It interacts with various enzymes, proteins, and other biomolecules, enhancing their stability and biological activity. For instance, this compound can stabilize silver nanoparticles, preventing their aggregation and increasing their water solubility . This interaction is primarily due to the nitrogen atoms in the triazole ring, which can form coordination bonds with metal ions, thereby enhancing the biological properties of the nanocomposites .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been shown to possess antibacterial and antitumor activities, making it a promising candidate for medical applications . The compound influences cell function by interacting with cell membranes and intracellular components, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . For example, silver/poly-1-vinyl-1,2,4-triazole nanocomposites have demonstrated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, while being non-toxic to mammalian cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form coordination bonds with metal ions and other biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, the compound can inhibit the activity of certain bacterial enzymes, thereby exerting its antibacterial effects . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its thermal stability and resistance to chemical degradation, which makes it suitable for long-term studies . The stability of this compound can be influenced by factors such as pH and the presence of other reactive species . Long-term studies have shown that the compound can maintain its biological activity over extended periods, making it a reliable candidate for various applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antimicrobial and antitumor activities . At high doses, it can cause toxic or adverse effects, including cytotoxicity and oxidative stress . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways are crucial for the compound’s elimination and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s high hydrophilicity and solubility facilitate its movement across cell membranes and its accumulation in specific cellular compartments . This distribution is essential for the compound’s biological activity and its ability to reach target sites within the body .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Vinyl-1,2,4-triazole can be synthesized through several methods. One common method involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles . Another method includes the use of alkynes and triazoles promoted by an inorganic base under transition metal-free conditions . Additionally, the compound can be prepared via a three-component reaction of alkynes, TMSN3, and 1,3-diketone in the presence of silver sulfate as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale polymerization processes. The monomer is polymerized to form poly(this compound) and its copolymers, which are used in various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Vinyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced triazole derivatives.
Substitution: The vinyl group allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Scientific Research Applications
1-Vinyl-1,2,4-triazole has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Vinyl-1,2,4-triazole can be compared with other similar compounds such as:
- 1-Vinylimidazole
- 2-Methyl-1-vinylimidazole
- 2-Vinylpyrazine
- 4-Vinylpyridine
Uniqueness: this compound stands out due to its high hydrophilicity, solubility in dipolar organic solvents, and ability to form stable complexes with metal ions. These properties make it particularly useful in the synthesis of functional polymers and nanocomposites .
Properties
IUPAC Name |
1-ethenyl-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c1-2-7-4-5-3-6-7/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUNZCVRYICLQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70234-95-6 | |
Record name | 1H-1,2,4-Triazole, 1-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70234-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60340499 | |
Record name | 1-Vinyl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2764-83-2 | |
Record name | 1-Vinyl-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Vinyl-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of poly(1-vinyl-1,2,4-triazole) (PVT) that make it suitable for various applications?
A1: PVT exhibits several advantageous properties, including:* Water solubility: [] This property makes PVT suitable for applications requiring aqueous processing and biocompatibility. [, , ]* Complex formation: The triazole ring in PVT readily forms complexes with metal ions, allowing for the development of metal-containing polymers and nanocomposites. [, , , , , , ]* Thermal stability: [] PVT demonstrates good thermal stability, making it suitable for high-temperature applications like fuel cells. [, , , ]* Film-forming ability: [] PVT can form thin films, which is crucial for applications in membranes and coatings. [, ]
Q2: How is PVT used in proton-conducting membranes, and what makes it advantageous for this application?
A2: PVT is employed as a base polymer in proton-conducting membranes for fuel cells. [, , , , , ] Its triazole rings can be protonated, facilitating proton transport. Moreover, PVT exhibits good film-forming ability and thermal stability, essential for high-temperature fuel cell operation. [, , ]
Q3: What role does this compound play in synthesizing self-healable hydrogels?
A3: this compound can be copolymerized with other monomers, such as N-acryloyl glycinamide, to create supramolecular hydrogels. [] The hydrogen bonding interactions between the triazole rings and other functional groups within the polymer network contribute to the self-healing properties of these hydrogels. []
Q4: How does the incorporation of this compound impact the mechanical properties of materials?
A4: Research indicates that incorporating this compound can enhance the mechanical properties of materials. For instance, cotton fibers grafted with poly(this compound) side chains exhibit increased Young’s modulus, indicating improved stiffness and strength. []
Q5: What makes PVT suitable for heavy metal removal from aqueous solutions?
A5: The triazole rings in PVT act as ligands, effectively binding to heavy metal ions like Cd(II), Hg(II), and Pb(II). This property enables the development of PVT-based materials for water treatment and heavy metal remediation. [, ]
Q6: What are the common methods for synthesizing poly(this compound)?
A6: PVT is typically synthesized via free radical polymerization of this compound using initiators like azobisisobutyronitrile (AIBN). [, , , ] Controlled radical polymerization techniques, like Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization, can also be employed to achieve controlled molecular weight and narrow dispersity. [, ]
Q7: How can the properties of PVT be further tailored for specific applications?
A7: The properties of PVT can be tailored through copolymerization with other monomers. [, , , , , , , , ] For example, copolymerization with fluoroalkyl methacrylates can introduce hydrophobicity, while copolymerization with vinyl acetate can enhance solubility in organic solvents. [, , ]
Q8: What analytical techniques are commonly used to characterize PVT and its derivatives?
A8: Several techniques are employed to characterize PVT and its derivatives:
- Spectroscopy: FTIR and NMR are used to confirm the polymer structure and composition. [, , , , , ]
- Microscopy: SEM and TEM are utilized to visualize the morphology of PVT-based materials, including the size and distribution of nanoparticles in nanocomposites. [, , , , ]
- Thermal Analysis: TGA and DSC provide information about the thermal stability and glass transition temperature of PVT-based materials. [, , , ]
- Elemental Analysis: This technique helps determine the elemental composition of copolymers, providing insights into their structure. [, , ]
Q9: How are metal nanoparticles incorporated into PVT to form nanocomposites?
A9: Metal nanoparticles can be incorporated into PVT using various methods, including:
- In situ reduction: Metal ions are added to a PVT solution and subsequently reduced to form nanoparticles within the polymer matrix. [, , ]
- One-pot synthesis: Metal ions and the this compound monomer are simultaneously subjected to irradiation, leading to the formation of both nanoparticles and the stabilizing PVT matrix. [, ]
Q10: What are the advantages of using PVT as a stabilizing agent for metal nanoparticles?
A10: PVT acts as an effective stabilizing agent for metal nanoparticles due to:
- Coordination ability: The triazole rings in PVT can coordinate with metal atoms on the nanoparticle surface, preventing their aggregation. [, ]
- Water solubility: PVT stabilizes nanoparticles in aqueous solutions, broadening their application potential. [, ]
Q11: What catalytic applications have been explored for PVT-based nanocomposites?
A11: PVT-based nanocomposites have shown promising catalytic activity in reactions like the multicomponent synthesis of 1,2,3-triazoles. [] The catalytic activity is attributed to the synergistic effects between the metal nanoparticles and the supporting PVT matrix. []
Q12: How is computational chemistry employed in understanding the properties and behavior of this compound and its polymers?
A12: Computational chemistry plays a significant role in studying this compound and its polymers. For example:
- Quantum chemical calculations: These calculations are used to investigate the electronic properties, reactivity, and copolymerization behavior of this compound. []
- Molecular dynamics simulations: These simulations provide insights into the structural dynamics, hydrogen bonding interactions, and properties of PVT-based materials. []
- Density functional theory (DFT): This method has been employed to study the interactions between this compound-containing polymers and arsenate anions, shedding light on the mechanism of anion adsorption. []
Q13: What are the potential biomedical applications of PVT-based materials?
A13: PVT-based materials have shown promise in various biomedical applications, including:
- Antimicrobial agents: Silver nanoparticles stabilized by PVT demonstrate potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them attractive for developing new antiseptics and antimicrobial coatings. [, ]
- Drug delivery systems: PVT-based hydrogels with their self-healing and biocompatible properties hold potential for controlled drug delivery applications. []
- Bioimaging: The incorporation of metal nanoparticles, such as gold, into PVT matrices can create materials suitable for bioimaging applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.